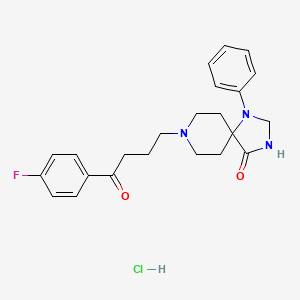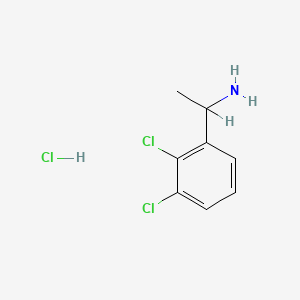
1-(2,3-Dichlorophenyl)ethanamine hydrochloride
概要
説明
1-(2,3-Dichlorophenyl)ethanamine hydrochloride is a compound with the CAS Number: 39959-66-5 and a molecular weight of 226.53 . It is a phenylethanolamine N-methyltransferase (PNMT) inhibitor . This compound effectively reduces blood pressure of spontaneously hypertensive .
Molecular Structure Analysis
The molecular structure of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride is represented by the linear formula C8H10Cl3N . The InChI code for this compound is 1S/C8H9Cl2N/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is recommended to be in a dry, room temperature environment .科学的研究の応用
Inhibition of Phenylethanolamine-N-Methyltransferase (PNMT)
LY 78335 is known to be a high-affinity inhibitor of PNMT, an enzyme involved in the synthesis of epinephrine from norepinephrine. This inhibition has implications for research into the regulation of stress hormones and related cardiovascular conditions .
Growth Hormone Release Suppression
The compound has been shown to suppress the release of growth hormone in vivo in a rat model, which could be significant for studies related to growth disorders or acromegaly .
Hypertension Research
LY 78335 effectively reduces spontaneous hypertension, making it a valuable tool for studying high blood pressure and potentially developing treatments for this condition .
Behavioral Studies
Research has explored the behavioral effects of LY 78335, particularly in combination with ethanol, on directed exploration and locomotor activity, which could have implications for understanding substance interactions and addiction .
Vasorelaxation Effects
Studies have indicated that LY 78335 can partially inhibit nicotine- and exogenously induced vasorelaxation, which is important for cardiovascular research, especially in understanding the mechanisms of blood vessel relaxation and constriction .
作用機序
Target of Action
The primary target of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, also known as LY 78335, is phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme that plays a crucial role in the biosynthesis of adrenaline, a hormone and neurotransmitter.
Mode of Action
LY 78335 acts as an inhibitor of the PNMT enzyme . By inhibiting PNMT, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters in the body.
Biochemical Pathways
The inhibition of PNMT by LY 78335 affects the adrenergic pathway . This pathway is responsible for the production of adrenaline, which plays a key role in the body’s fight-or-flight response. By reducing the production of adrenaline, LY 78335 can influence various physiological processes that are regulated by this hormone.
Result of Action
LY 78335 has been shown to effectively reduce blood pressure in spontaneously hypertensive rats . This suggests that it may have potential therapeutic applications in the treatment of hypertension.
Safety and Hazards
The safety information for 1-(2,3-Dichlorophenyl)ethanamine hydrochloride indicates that it has the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements include H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
1-(2,3-dichlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTXPVLCCDQRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474684 | |
| Record name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39959-66-5 | |
| Record name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of LY 78335 and how does it affect hormone release?
A1: LY 78335 acts by selectively inhibiting PNMT, thereby reducing the synthesis of epinephrine in the central nervous system [, , , ]. This inhibition has been shown to have significant effects on the release of several hormones. For instance, LY 78335 administration blocks the preovulatory luteinizing hormone (LH) surge in rats, suggesting a crucial role of central epinephrine in this process [, ]. Similarly, it suppresses both basal and stimulated thyrotropin (TSH) release, highlighting the involvement of the central epinephrine system in TSH regulation [].
Q2: Can LY 78335 be used to study the role of epinephrine in opioid-mediated hormone release?
A3: Yes, research indicates that LY 78335 can be a valuable tool for dissecting the role of central epinephrine in opioid-mediated hormone release []. Studies show that pretreatment with LY 78335 effectively blocks the naloxone-induced LH release in estrogen-primed ovariectomized rats []. This suggests that the central epinephrine system plays a crucial role in mediating the effects of endogenous opioid peptides on LH release.
Q3: What are the implications of using LY 78335 in conjunction with other pharmacological agents?
A4: The research highlights the importance of considering the potential interactions of LY 78335 with other pharmacological agents. For example, the study investigating TSH regulation found that the effects of LY 78335 on TSH levels were more pronounced than those observed with the α2-adrenergic antagonist, rauwolscine []. This emphasizes the need for careful interpretation of results when using LY 78335 in combination with other drugs that affect adrenergic neurotransmission.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





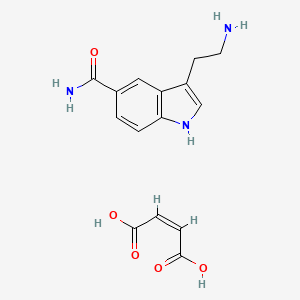


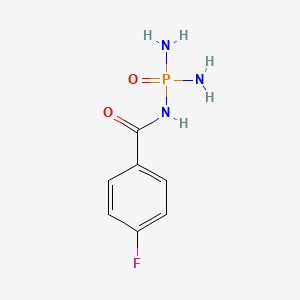
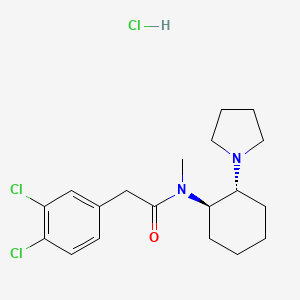




![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)

